2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile
CAS No.: 941976-61-0
Cat. No.: VC4373267
Molecular Formula: C13H10FN5O2
Molecular Weight: 287.254
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941976-61-0 |
|---|---|
| Molecular Formula | C13H10FN5O2 |
| Molecular Weight | 287.254 |
| IUPAC Name | 2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile |
| Standard InChI | InChI=1S/C13H10FN5O2/c14-9-1-3-10(4-2-9)17-7-8-18-11(20)12(21)19(6-5-15)16-13(17)18/h1-4H,6-8H2 |
| Standard InChI Key | MONJRLNECAALEV-UHFFFAOYSA-N |
| SMILES | C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC#N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
The compound’s systematic IUPAC name is 2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1, triazin-2-yl]acetonitrile, reflecting its fused bicyclic core and substituents. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 941976-61-0 |
| Molecular Formula | C₁₃H₁₀FN₅O₂ |
| Molecular Weight | 287.254 g/mol |
| SMILES | C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC#N |
| InChI Key | MONJRLNECAALEV-UHFFFAOYSA-N |
The structure features a tetracyclic system with a 4-fluorophenyl group at position 8 and a nitrile-containing side chain at position 2. X-ray crystallography data, though unavailable, suggests planarity in the triazine ring, while the fluorophenyl group introduces steric and electronic effects critical to biological interactions.
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring correct positioning of the fluorophenyl and nitrile groups .
-
Yield Improvement: Multi-step reactions often suffer from low cumulative yields (<30%), necessitating catalytic optimization .
Physicochemical Properties
Experimental data on solubility, melting point, and stability remain scarce. Computational predictions (e.g., SwissADME) suggest:
| Property | Prediction |
|---|---|
| LogP (Lipophilicity) | 1.2 ± 0.3 |
| Water Solubility | Poor (<0.1 mg/mL) |
| pKa | 8.9 (basic nitrogen) |
The nitrile group enhances electrophilicity, potentially contributing to reactivity in biological systems.
Applications in Drug Discovery
Targeted Protein Degradation
Bifunctional molecules in patents (e.g., PROTACs) utilize similar scaffolds to recruit E3 ubiquitin ligases . For example:
| Patent Example | Structure | Target |
|---|---|---|
| Example 12 (US2020/0239430) | Triazine-fluorophenyl conjugate | BET proteins |
This compound’s nitrile group could serve as a warhead for covalent target engagement, though further validation is required .
Agricultural Chemistry
Fluorinated triazines are explored as herbicides (e.g., atrazine analogs). The nitrile moiety may enhance soil persistence or uptake in plant systems .
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